molecular formula C19H25N3O4S B2675748 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034459-20-4

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2675748
CAS No.: 2034459-20-4
M. Wt: 391.49
InChI Key: VVQKZPYMIOQCBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The molecular formula is not explicitly provided for this exact compound, but related compounds have formulas such as C14H18Cl2N2O3S2 and C16H20F3N3O3S .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthetic routes have been developed for related compounds, highlighting their potential in creating new heterocyclic compounds with varying biological activities. For instance, compounds with similar structures have been synthesized through reactions involving visnagenone–ethylacetate or khellinone–ethylacetate, leading to products with COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Biological Activities

  • Some derivatives have been studied for their potential as anti-inflammatory and analgesic agents, indicating the compound's relevance in pharmaceutical research. For example, certain novel benzodifuranyl derivatives have shown high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Research has also explored the antimicrobial properties of compounds with similar structural elements, showing modest activity against various strains of bacteria and fungi. This highlights the compound's potential utility in developing new antimicrobial agents (Patel et al., 2011).

Antagonistic Activities

  • Certain derivatives have been discovered as potent antagonists for specific receptors, such as NPBWR1 (GPR7), providing insight into the compound's utility in modulating receptor activities and potential therapeutic applications (Romero et al., 2012).

Environmental Impact and Detection

  • Analytical methodologies have been developed for detecting similar compounds in wastewater, indicating the importance of monitoring environmental exposure and the potential ecological impact of pharmaceuticals and new psychoactive substances (Borova et al., 2015).

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-26-16-3-2-14-12-18(20-17(14)13-16)19(23)22-8-6-21(7-9-22)15-4-10-27(24,25)11-5-15/h2-3,12-13,15,20H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQKZPYMIOQCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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